molecular formula C12H10ClN5 B12057155 APN-Amine HCl

APN-Amine HCl

Cat. No.: B12057155
M. Wt: 259.69 g/mol
InChI Key: JZGAUVVBWJHLGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of APN-Amine HCl typically involves the reaction of 4-(4-(Aminomethyl)-1H-1,2,3-triazol-1-yl)benzaldehyde with propiolonitrile in the presence of a suitable catalyst. The reaction conditions often include a basic medium to facilitate the formation of stable amide bonds .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The compound is usually produced in powder form and stored at temperatures between 2-8°C to maintain its stability .

Mechanism of Action

The mechanism of action of APN-Amine HCl involves the formation of stable amide bonds through nucleophilic substitution. The amino group reacts with activated carboxylic acids in basic conditions, while the APN group couples with free thiols. This dual functionality allows for high selectivity and efficiency in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

APN-Amine HCl stands out due to its high selectivity in biological media and mild reaction conditions, making it particularly suitable for sensitive biochemical applications. Its ability to form stable amide bonds and label free cysteines in proteins adds to its versatility and effectiveness in various scientific and industrial fields .

Properties

Molecular Formula

C12H10ClN5

Molecular Weight

259.69 g/mol

IUPAC Name

3-[4-[4-(aminomethyl)triazol-1-yl]phenyl]prop-2-ynenitrile;hydrochloride

InChI

InChI=1S/C12H9N5.ClH/c13-7-1-2-10-3-5-12(6-4-10)17-9-11(8-14)15-16-17;/h3-6,9H,8,14H2;1H

InChI Key

JZGAUVVBWJHLGN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CC#N)N2C=C(N=N2)CN.Cl

Origin of Product

United States

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